molecular formula C10H19ClN2O B11756737 (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one

Katalognummer: B11756737
Molekulargewicht: 218.72 g/mol
InChI-Schlüssel: APKLQFGYIFZBCC-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chemical compound with a complex structure that includes an amino group, a piperidine ring, and a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-piperidine with a suitable amino acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the piperidine ring.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Chloro-piperidin-1-yl)-ethanone
  • 4-Chloro-piperidin-1-yl-acetic acid

Uniqueness

Compared to similar compounds, (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one has unique structural features that may confer distinct chemical and biological properties. Its specific arrangement of functional groups and stereochemistry can result in different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H19ClN2O

Molekulargewicht

218.72 g/mol

IUPAC-Name

(2S)-2-amino-1-(4-chloropiperidin-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-8(11)4-6-13/h7-9H,3-6,12H2,1-2H3/t9-/m0/s1

InChI-Schlüssel

APKLQFGYIFZBCC-VIFPVBQESA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)Cl)N

Kanonische SMILES

CC(C)C(C(=O)N1CCC(CC1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.